Bienvenue dans la boutique en ligne BenchChem!

N-Desmethyl imatinib mesylate

Kinase inhibition BCR-ABL CML research

N-Desmethyl imatinib mesylate (CGP74588, Norimatinib mesylate) is the primary pharmacologically active N-demethylated metabolite of the first-generation BCR-ABL tyrosine kinase inhibitor imatinib (Gleevec). It is formed via CYP3A4-mediated metabolism and retains multi-target inhibitory activity against BCR-ABL, c-KIT, and PDGFR tyrosine kinases.

Molecular Formula C29H33N7O4S
Molecular Weight 575.7 g/mol
CAS No. 404844-03-7
Cat. No. B052777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl imatinib mesylate
CAS404844-03-7
SynonymsN-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-benzamide Mesylate;  N-Desmethyl Gleevec Mesylate;  CGP-74588 ;  Norimatinib;  STI 509-00; 
Molecular FormulaC29H33N7O4S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O
InChIInChI=1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4)
InChIKeyBRTOZFXRYMYSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Desmethyl Imatinib Mesylate (CAS 404844-03-7): Core Chemical Identity and Pharmacological Classification for Research Procurement


N-Desmethyl imatinib mesylate (CGP74588, Norimatinib mesylate) is the primary pharmacologically active N-demethylated metabolite of the first-generation BCR-ABL tyrosine kinase inhibitor imatinib (Gleevec) [1]. It is formed via CYP3A4-mediated metabolism [2] and retains multi-target inhibitory activity against BCR-ABL, c-KIT, and PDGFR tyrosine kinases . As a reference standard and metabolite for analytical and pharmacological studies, this compound is supplied exclusively for laboratory research use .

Why Imatinib and Other BCR-ABL Inhibitors Cannot Substitute for N-Desmethyl Imatinib Mesylate in Research Applications


Although N-desmethyl imatinib is structurally related to imatinib and shares its BCR-ABL inhibitory activity, the two compounds cannot be substituted in research settings requiring metabolite-specific studies. The metabolite exhibits quantitatively distinct pharmacokinetic properties including a significantly longer elimination half-life (20.6 hours vs. 13.5 hours for imatinib) [1], a lower degree of plasma protein binding (free fraction 5.10% vs. 2.94% for imatinib) [2], and substantially higher susceptibility to P-glycoprotein-mediated efflux [3]. In analytical method development for therapeutic drug monitoring, simultaneous detection of both parent and metabolite requires the specific reference standard N-desmethyl imatinib mesylate as a calibrator, which cannot be replaced by imatinib or second-generation BCR-ABL inhibitors such as dasatinib or nilotinib due to differences in chromatographic behavior, mass transitions, and validation parameters [4].

Quantitative Differentiation Evidence for N-Desmethyl Imatinib Mesylate: Comparator-Based Selection Guide for Scientific Procurement


BCR-ABL Kinase Inhibitory Potency: Equivalent In Vitro IC50 but Significantly Reduced Anti-Proliferative Activity Compared to Imatinib

N-Desmethyl imatinib demonstrates the same in vitro inhibitory potency against purified BCR-ABL kinase as its parent compound imatinib, with both exhibiting an IC50 of 38 nM [1]. However, in cell-based assays using Bcr-Abl-positive K562 cells, the metabolite is approximately three- to four-fold less potent than imatinib in inhibiting proliferation and inducing apoptosis [2]. This discrepancy highlights the importance of using the metabolite-specific reference standard in cell-based functional studies where intracellular accumulation, efflux transporter activity, and downstream signaling effects may diverge from those of the parent drug.

Kinase inhibition BCR-ABL CML research

Steady-State Plasma Concentration Ratio: Metabolite Exposure Relative to Imatinib in Chronic Myeloid Leukemia Patients

In a subanalysis of the IRIS study involving 351 chronic-phase CML patients receiving imatinib 400 mg daily, the overall mean steady-state trough plasma concentration (Cmin) for imatinib was 979 ± 530 ng/mL, whereas the Cmin for the N-desmethyl metabolite (CGP74588) was 242 ± 106 ng/mL [1]. This represents a metabolite-to-parent concentration ratio of approximately 0.25 at steady state. In healthy volunteers following a single 239 mg oral dose of radiolabeled imatinib mesylate, the maximum plasma concentrations were 0.921 ± 0.095 μg/mL for imatinib and 0.115 ± 0.026 μg/mL for N-desmethyl imatinib, yielding a Cmax ratio of approximately 0.125 [2].

Therapeutic drug monitoring Pharmacokinetics CML

Plasma Protein Binding and Unbound Fraction: Higher Free Fraction of Metabolite Versus Imatinib

The mean unbound plasma fraction of N-desmethyl imatinib is significantly higher than that of the parent drug imatinib. In a study of 44 chronic myeloid leukemia patients, the mean unbound fraction was 5.10% for N-desmethyl imatinib compared to 2.94% for imatinib [1]. A separate study using spiked plasma samples reported mean unbound fractions of 3.6 ± 1.8% for the metabolite versus 3.0 ± 1.0% for imatinib [2]. Additionally, the inter-individual variability (CV%) for the unbound fraction was substantially greater for the metabolite (71%) than for imatinib (57%) [1], indicating greater pharmacokinetic variability for the metabolite across patient populations.

Plasma protein binding Free drug fraction Therapeutic drug monitoring

Elimination Half-Life: Prolonged Terminal Half-Life of Metabolite Compared to Imatinib

N-Desmethyl imatinib exhibits a substantially longer plasma terminal elimination half-life than imatinib. In healthy volunteers administered a single oral dose of 239 mg of radiolabeled imatinib mesylate, the mean terminal half-life was 20.6 ± 1.7 hours for N-desmethyl imatinib (CGP74588) compared to 13.5 ± 0.9 hours for imatinib [1]. This represents an approximately 1.5-fold longer half-life for the metabolite. The prolonged half-life results in the metabolite accumulating to a greater extent relative to single-dose exposure upon repeated dosing and contributes to the sustained presence of the metabolite in circulation during chronic therapy.

Pharmacokinetics Half-life Drug disposition

Analytical Method Validation: Simultaneous Detection Parameters Differentiating Metabolite from Parent Drug

Validated analytical methods for simultaneous determination of imatinib and N-desmethyl imatinib reveal compound-specific analytical performance characteristics that are critical for method development. In a validated HPLC-UV method, the limit of detection (LOD) and limit of quantification (LOQ) for N-desmethyl imatinib were 0.04-0.06 μg/L and 0.13-0.20 μg/L respectively, compared to 0.03-0.05 μg/L and 0.1-0.15 μg/L for imatinib [1]. In a validated UPLC-MS/MS method, the LOQ was set at 20 ng/mL for N-desmethyl imatinib versus 10 ng/mL for imatinib, with intraday precision (CV%) ranging from 5.4% to 12.4% for the metabolite and 2.7% to 4.8% for imatinib [2]. The linearity range for the metabolite (50-360 ng/mL) is narrower than that for imatinib (50-1800 ng/mL) due to lower expected plasma concentrations [3].

HPLC method Bioanalysis Method validation

P-Glycoprotein Substrate Activity: Differential Intracellular Accumulation in Multidrug-Resistant Cells

N-Desmethyl imatinib exhibits differential intracellular accumulation compared to imatinib in cells overexpressing P-glycoprotein (P-gp, ABCB1). In sensitive K562 Bcr-Abl-positive leukemia cells, N-desmethyl imatinib accumulates in significantly higher amounts than imatinib [1]. Conversely, in K562/Dox cells—a multidrug-resistant variant overexpressing P-gp—the intracellular level of N-desmethyl imatinib is significantly lower than that of imatinib [1]. An in vitro enzyme-based assay confirmed that N-desmethyl imatinib serves as an excellent substrate for P-gp [1]. At concentrations up to 20 μM, the metabolite neither induced apoptosis nor substantially inhibited proliferation in resistant K562/Dox cells, whereas it inhibited proliferation and induced apoptosis in sensitive K562 cells, albeit with approximately three- to four-fold lower potency than imatinib [1].

P-glycoprotein Drug resistance Intracellular accumulation

N-Desmethyl Imatinib Mesylate: Evidence-Driven Research and Industrial Application Scenarios


Calibration Standard for Therapeutic Drug Monitoring (TDM) Assay Development and Validation

N-Desmethyl imatinib mesylate serves as an essential calibration standard in the development and validation of LC-MS/MS and HPLC-UV methods for simultaneous quantification of imatinib and its active metabolite in patient plasma samples. The compound's distinct analytical characteristics—including a different LOQ (20 ng/mL vs. 10 ng/mL for imatinib by UPLC-MS/MS) and narrower linearity range (50-360 ng/mL vs. 50-1800 ng/mL for imatinib)—require the use of the specific reference standard to achieve accurate method validation [1][2]. Given that steady-state trough concentrations of the metabolite average 242 ng/mL in CML patients receiving standard-dose imatinib, calibration standards must be prepared at clinically relevant concentrations that fall within the validated analytical range [3].

Pharmacokinetic Modeling and Metabolite Contribution Studies

In physiologically based pharmacokinetic (PBPK) modeling and drug-drug interaction (DDI) studies, N-desmethyl imatinib mesylate is required as a distinct chemical entity to accurately model the parent-metabolite system. The compound's prolonged elimination half-life (20.6 hours vs. 13.5 hours for imatinib) [4], higher unbound plasma fraction (5.10% vs. 2.94% for imatinib) [5], and differential P-glycoprotein substrate activity [6] are essential input parameters that cannot be approximated using imatinib or other analogs. PBPK models incorporating N-desmethyl imatinib-specific parameters have demonstrated good predictive performance for DDI scenarios, with 12/12 predicted AUClast and Cmax ratios falling within twofold of observed values [7].

In Vitro Drug Resistance Mechanism Investigation

For researchers investigating P-glycoprotein (ABCB1)-mediated drug resistance in chronic myeloid leukemia, N-desmethyl imatinib mesylate serves as a tool compound with quantitatively defined differential transport properties. The metabolite accumulates in significantly higher amounts than imatinib in sensitive K562 cells, but shows significantly lower intracellular accumulation in P-gp-overexpressing K562/Dox cells [6]. At concentrations up to 20 μM, the compound fails to induce apoptosis or inhibit proliferation in resistant cells while retaining activity in sensitive cells (albeit with 3-4 fold lower potency than imatinib), making it a valuable comparator for studies evaluating the impact of active metabolites on clinical resistance [6].

Biochemical Kinase Selectivity Profiling

In kinase selectivity screening panels, N-desmethyl imatinib mesylate is used as a metabolite-specific comparator to evaluate whether N-demethylation alters the target inhibition profile relative to the parent drug. The compound exhibits equivalent BCR-ABL kinase inhibitory potency (IC50 = 38 nM) to imatinib in biochemical assays [8], but demonstrates substantially reduced activity in cell-based assays [6]. This discordance between biochemical and cellular potency makes the compound a valuable reference for investigating the contribution of cellular uptake, efflux, and intracellular protein binding to the overall pharmacodynamic effect of tyrosine kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl imatinib mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.